molecular formula C8H9B B1265381 2-Bromo-p-xylene CAS No. 35884-77-6

2-Bromo-p-xylene

Cat. No. B1265381
CAS RN: 35884-77-6
M. Wt: 185.06 g/mol
InChI Key: QXISTPDUYKNPLU-UHFFFAOYSA-N
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Description

2-Bromo-p-xylene, also known as 2-Bromo-1,4-dimethylbenzene, is an aromatic compound containing a benzene ring linked with two methyl groups and a bromine atom . It is a clear, colorless to slightly colored liquid . The CAS Number for 2-Bromo-p-xylene is 553-94-6 .


Synthesis Analysis

2-Bromo-1,4-dimethylbenzene is used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction . It was also used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins .


Molecular Structure Analysis

The molecular formula for 2-Bromo-p-xylene is C8H9Br . The molecular weight is 185.06 . The structure of 2-Bromo-p-xylene can be represented as a benzene ring with two methyl groups and a bromine atom attached .


Physical And Chemical Properties Analysis

2-Bromo-p-xylene is a liquid at room temperature . It has a refractive index of 1.5495 to 1.5515 at 20°C . The density of 2-Bromo-p-xylene is 1.34 g/mL at 25 °C .

Scientific Research Applications

Solvent

2-Bromo-p-xylene is often used as a solvent in various chemical reactions . Its properties make it an excellent medium for carrying out certain types of chemical reactions.

Intermediate in Organic Synthesis

This compound serves as an intermediate in organic synthesis . It can be used to produce other chemicals in a variety of chemical reactions.

Synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins

2-Bromo-p-xylene has been used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins . These compounds have potential applications in medicinal chemistry.

Production of Other Brominated Compounds

Due to the presence of the bromine atom, 2-Bromo-p-xylene can be used in the production of other brominated compounds . These compounds have a wide range of applications in different fields, including pharmaceuticals, agrochemicals, and materials science.

Research and Development

In the field of research and development, 2-Bromo-p-xylene is often used in experimental procedures and in the development of new synthetic methods .

Material Science

In material science, brominated compounds like 2-Bromo-p-xylene can be used in the creation of advanced materials with unique properties .

Safety And Hazards

2-Bromo-p-xylene is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,4-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
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InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)Br
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID9060289
Record name Benzene, 2-bromo-1,4-dimethyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley]
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Boiling Point

210-220 °C
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Density

1.4
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Product Name

2-Bromo-p-xylene

Color/Form

Colorless crystals or clear colorless liquid, Colorless liquid

CAS RN

35884-77-6, 553-94-6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
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Synthesis routes and methods III

Procedure details

This experiment was carried out in two successive steps. In the first stage the total p-xylene was divided into two parts and one-half of the p-xylene was added to the reaction vessel with the catalyst. The other half of the p-xylene and the bromine were then added simultaneously but in separate streams to the flask while maintaining the temperature of the reacting mixture at 20°-25°C. When the reaction was completed as evidenced by no further hydrogen bromide evolution, the resulting mixture was distilled. An initial fraction of monobromo-p-xylene was taken off at 75°-103° (9mm). The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which solidified to a white, fused, crystalline mass.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-p-xylene
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2-Bromo-p-xylene
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Q & A

Q1: What is the primary use of 2-Bromo-p-xylene in current research?

A1: 2-Bromo-p-xylene serves primarily as a building block in organic synthesis. Researchers utilize it as a starting material to create more complex molecules. For example, it's used in synthesizing 2,5-Biphenyldicarboxylic acid, a monomer for polymers with potential applications in high-strength fibers and sub-LCD technologies [].

Q2: How does the structure of 2-Bromo-p-xylene influence its reactivity?

A2: The bromine atom in 2-Bromo-p-xylene is bonded to an aromatic ring (the p-xylene). This bromine atom can be replaced by various nucleophiles via aryne reaction mechanisms []. Additionally, the two methyl groups on the aromatic ring influence the molecule's steric properties, potentially affecting its reactivity in certain reactions, as observed in Heck reactions [].

Q3: Are there any studies investigating the internal dynamics of 2-Bromo-p-xylene?

A3: Yes, researchers have studied the internal rotation of the methyl groups in 2-Bromo-p-xylene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) relaxation studies. These studies examined the temperature dependence of spin-rotational relaxation rates, providing insights into the molecule's dynamic behavior [, ].

Q4: Can 2-Bromo-p-xylene be used in metal-catalyzed reactions?

A4: Yes, 2-Bromo-p-xylene is a suitable substrate for palladium-catalyzed Heck reactions. Studies have shown that it can undergo both mono- and di-arylation with terminal olefins in the presence of palladium catalysts and appropriate ligands []. The choice of ligands significantly influences the reaction outcome, highlighting the importance of ligand electronic effects in such catalytic systems.

Q5: Has 2-Bromo-p-xylene been used to synthesize any unique or complex structures?

A5: Researchers have successfully used 2-Bromo-p-xylene to create a sodium salt of the dimer of boronoterephthalic acid anhydride []. This compound exhibits a unique structural motif with two units of the cyclic anhydride linked by a protonated oxonium center.

Q6: Are there alternative synthesis methods for compounds typically derived from 2-Bromo-p-xylene?

A6: While 2-Bromo-p-xylene is a common starting material, researchers are exploring alternative synthetic routes for some of its derivatives. For instance, 2,6-Dicarboxyfluorenone can be synthesized using a palladium-catalyzed reaction involving 2,5-dimethylbromobenzene and 4-bromotoluene, offering an alternative to methods relying solely on 2-Bromo-p-xylene [].

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